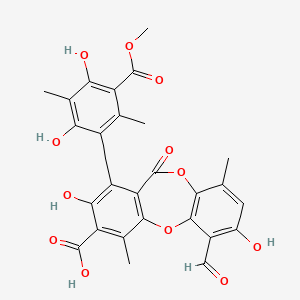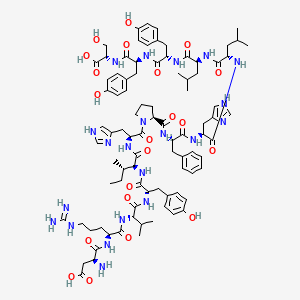
Methyl 6-ethylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-ethylpicolinate is a chemical compound with the IUPAC name methyl 6-ethyl-2-pyridinecarboxylate . It exists as a solid or liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 6-ethylpicolinate is 1S/C9H11NO2/c1-3-7-5-4-6-8 (10-7)9 (11)12-2/h4-6H,3H2,1-2H3 . This indicates that the compound has a molecular weight of 165.19 .Physical And Chemical Properties Analysis
Methyl 6-ethylpicolinate has a molecular weight of 165.19 . The physical form of Methyl 6-ethylpicolinate can be either solid or liquid .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Bromophenol Derivatives : This study discusses the synthesis of various bromophenol derivatives, including ones involving cyclopropane ring opening, which have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Bis(6-ethylpicolinato)oxovanadium(IV) Complex with Normoglycemic Activity : A novel bis(6-ethylpicolinato)oxovanadium(IV) complex was prepared and studied for its blood glucose normalizing effect in a mouse model of type 2 diabetes mellitus, suggesting potential applications in diabetes treatment (Sasagawa et al., 2002).
Cationic Methylpalladium(II) Complexes as Catalysts : This research explores cationic methylpalladium(II) complexes containing bidentate N–O ligands, including methyl picolinate, for their use in the copolymerization of CO and ethylene. The study provides insights into the mechanism and potential applications in polymer synthesis (Green et al., 1998).
Hydrodynamic and Light Scattering Study of Poly(2-oxazoline)s : In pharmaceutical and biomedical applications, poly(2-oxazoline)s, including poly(2-ethyl-2-oxazoline)s, are being studied as potential replacements for poly(ethylene glycol)s. This research focuses on their molecular hydrodynamic characteristics, which are important for their behavior in solution (Grube et al., 2018).
Characterization and Bioactive Potentials of Secondary Metabolites from Mollusks : Chemical investigations of mollusks led to the isolation of various compounds, including methyl-3-(26-phenylacetyloxy)-icosahydro-19-hydroxy-4,4,20-trimethylpicene-23-carboxylate. These compounds were evaluated for antioxidant and anti-inflammatory activities, suggesting their potential applications in pharmaceutical research (Chakraborty & Joy, 2019).
Electrochemical Reduction of Ethylpicolinate : This study focuses on the electrochemical reduction of ethylpicolinate, exploring the competing aspects of pyridine nucleus hydrogenation and ester reduction. The findings could have implications for synthetic chemistry and materials science (Romulus & Savall, 1999).
Zinc(II)–6-Ethylpicolinate Complex for Diabetes Treatment : A new zinc(II) complex, bis(6-ethylpicolinato)zinc(II), was studied for its insulinomimetic activities both in vitro and in vivo, suggesting its potential as a treatment for type-2 diabetes (Kojima et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-ethylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZHCPKAFYDSBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665289 |
Source


|
| Record name | Methyl 6-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethylpicolinate | |
CAS RN |
103931-19-7 |
Source


|
| Record name | Methyl 6-ethyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol](/img/structure/B566361.png)




![1H-Azireno[2',3':3,4]azeto[1,2-a]indole](/img/structure/B566370.png)
![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)



